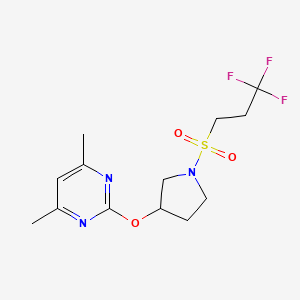

4,6-Dimethyl-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Description

4,6-Dimethyl-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a pyrimidine derivative featuring a pyrrolidine ring substituted with a sulfonyl group bearing a 3,3,3-trifluoropropyl chain. While direct physicochemical or pharmacological data for this compound are unavailable in the provided evidence, its structural analogs offer insights into trends in molecular properties and bioactivity.

Properties

IUPAC Name |

4,6-dimethyl-2-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N3O3S/c1-9-7-10(2)18-12(17-9)22-11-3-5-19(8-11)23(20,21)6-4-13(14,15)16/h7,11H,3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWORMBYDQRJLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)CCC(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,6-Dimethyl-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves multiple steps including the formation of the pyrimidine ring and the introduction of the trifluoropropyl sulfonamide moiety. The general synthetic route is outlined below:

- Formation of Pyrimidine Core : The pyrimidine structure is synthesized through condensation reactions involving appropriate precursors.

- Introduction of Trifluoropropyl Group : The trifluoropropyl sulfonyl group is introduced using sulfonation reactions.

- Final Coupling : The final compound is obtained through nucleophilic substitution involving the pyrrolidine derivative.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and mechanisms of action.

Antiviral Activity

Recent research has indicated that derivatives of pyrimidine compounds exhibit significant antiviral activity. For instance, related compounds have been tested against flavivirus proteases, showing IC50 values in the low micromolar range, indicating potential as antiviral agents against Zika and dengue viruses .

Antitumor Activity

Studies on similar pyrimidine derivatives have demonstrated notable antitumor effects. For example, compounds with structural similarity have shown effectiveness against various cancer cell lines such as L1210 and P388 leukemia cells. The mechanism often involves inhibition of nucleic acid synthesis or interference with cellular signaling pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

| Structural Feature | Effect on Activity |

|---|---|

| Trifluoropropyl Group | Enhances lipophilicity and cellular uptake |

| Pyrrolidine Moiety | Critical for receptor binding |

| Methyl Substituents | Modulate steric hindrance and electronic properties |

Case Studies

- In Vitro Studies : A study evaluated the compound's activity against various viral strains and found promising results in inhibiting viral replication at concentrations lower than 10 µM .

- Cytotoxicity Assessment : In vitro cytotoxicity tests conducted on human HepG2 cells revealed that certain analogs exhibited selective toxicity towards cancer cells while sparing normal cells .

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. A study involving a series of trifluoromethyl pyrimidine derivatives demonstrated promising anticancer activities against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml. These findings suggest that compounds similar to 4,6-Dimethyl-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine could be developed as potential anticancer agents .

Antifungal Properties

The compound has also been investigated for its antifungal activity. In vitro studies showed that certain pyrimidine derivatives exhibited effective inhibition against fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The inhibition rates were comparable to or better than standard antifungal agents like tebuconazole .

Table 1: Antifungal Activity of Pyrimidine Derivatives

| Compound | Target Fungi | Inhibition Rate (%) |

|---|---|---|

| 5b | Botrytis cinerea | 96.76 |

| 5j | Botrytis cinerea | 96.84 |

| 5v | Sclerotinia sclerotiorum | 82.73 |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of pyrimidine derivatives. Studies have shown that some compounds in this class can inhibit prostaglandin synthesis, which is crucial in inflammation pathways. This suggests a possible therapeutic role for this compound in treating inflammatory diseases .

Insecticidal Activity

The insecticidal properties of pyrimidine derivatives have been explored in agricultural settings. Compounds exhibiting moderate insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda were identified. Although the efficacy was lower than that of established insecticides like chlorantraniliprole, the potential for developing new pest control agents remains significant .

Table 2: Insecticidal Activity of Pyrimidine Derivatives

| Compound | Target Pest | Concentration (μg/ml) | Activity Level |

|---|---|---|---|

| 5x | Mythimna separata | 500 | Moderate |

| 5y | Spodoptera frugiperda | 500 | Moderate |

Synthesis of Functional Materials

The unique chemical structure of this compound allows for its incorporation into functional materials. Research indicates that such compounds can be utilized in the development of advanced materials with specific electronic or optical properties due to their unique electron-donating characteristics .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound A : 4,6-Dimethyl-2-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine (BI81524)

- Key Differences: Sulfonyl Substituent: BI81524 replaces the trifluoropropyl group with a 5,6,7,8-tetrahydronaphthalene-2-sulfonyl moiety. Molecular Weight: 387.50 g/mol (vs. estimated ~410–420 g/mol for the target compound). Polar Surface Area (PSA): Higher PSA due to the extended aromatic system, likely reducing blood-brain barrier penetration compared to the trifluoropropyl analog.

Compound B : 4,6-Dimethyl-2-(4-(3,3,3-Triphenylpropyl)-1-piperazinyl)pyrimidine

- Key Differences: Core Heterocycle: Piperazine replaces pyrrolidine, altering hydrogen-bonding capacity and conformational flexibility. Substituent: The 3,3,3-triphenylpropyl group introduces extreme lipophilicity (LogP = 5.64) and high molecular weight (462.63 g/mol).

Compound C : Ethyl 2-({2-[4-(Trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazol-5-yl}formamido)acetate (BI81526)

- Key Differences :

- Core Structure : Tetrazole ring replaces pyrimidine, and an ester group is present.

- Functional Groups : The trifluoromethoxy-phenyl group enhances metabolic resistance but reduces solubility (PSA = 100.8 Ų).

Physicochemical and Pharmacokinetic Properties

Implications :

Lipophilicity : Compound B’s triphenylpropyl group results in the highest LogP, favoring lipid-rich environments but risking poor aqueous solubility. The target compound’s trifluoropropyl group balances moderate lipophilicity with fluorophilic interactions.

Metabolic Stability : Sulfonyl groups (Compounds A and target) may enhance metabolic stability compared to ester-containing Compound C.

Bioavailability : Compound A’s larger aromatic system may limit membrane permeability, whereas the target compound’s smaller substituent could improve absorption.

Q & A

Basic: What spectroscopic methods are recommended for structural characterization of this compound, and how can data contradictions be resolved?

Answer:

- Primary Methods : Use ¹H/¹³C NMR to confirm the pyrrolidine-sulfonyl and pyrimidine backbone. The trifluoropropyl group will show distinct ¹⁹F NMR signals. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

- Contradictions : Overlapping signals in NMR (e.g., methyl groups on pyrimidine) can be resolved via 2D NMR (COSY, HSQC) or comparative analysis with structurally analogous compounds (e.g., thieno[2,3-d]pyrimidine derivatives in ). Inconsistent HRMS data may require recalibration with isotopic standards or alternative ionization methods (e.g., ESI vs. MALDI) .

Basic: What synthetic routes are documented for similar pyrrolidine-sulfonyl pyrimidine derivatives?

Answer:

- Key Steps :

- Sulfonylation : React pyrrolidin-3-ol derivatives with 3,3,3-trifluoropropylsulfonyl chloride under basic conditions (e.g., DIPEA in DCM).

- Coupling : Use Mitsunobu conditions (DIAD, PPh₃) to attach the sulfonylated pyrrolidine to 4,6-dimethyl-2-hydroxypyrimidine.

- Precedents : Similar protocols are used for pyrido[2,3-d]pyrimidines ( ) and fluoronicotinaldehyde oximes ( ), where steric hindrance from methyl/trifluoropropyl groups necessitates prolonged reaction times (~48h) .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Answer:

- Quantum Chemical Workflow :

- Transition-State Modeling : Use DFT (B3LYP/6-31G*) to identify energy barriers in sulfonylation/coupling steps.

- Solvent Screening : Predict polarity effects via COSMO-RS simulations (e.g., DMF vs. THF).

- Reaction Path Analysis : Tools like GRRM (Global Reaction Route Mapping) can pinpoint side reactions (e.g., sulfonate hydrolysis) .

- Validation : Compare computational predictions with experimental yields (e.g., ICReDD’s feedback loop in ). Adjust parameters like temperature (80–100°C) or catalyst loading (5–10 mol%) iteratively .

Advanced: What strategies address low solubility in biological assays, and how are stability issues mitigated?

Answer:

- Solubility Enhancement :

- Stability :

Advanced: How do steric and electronic effects of the trifluoropropyl group influence reactivity in cross-coupling reactions?

Answer:

- Steric Effects : The CF₃ group increases torsional strain in pyrrolidine, reducing nucleophilicity at the sulfonyl oxygen. This necessitates stronger bases (e.g., NaH vs. K₂CO₃) for SN2 reactions.

- Electronic Effects : Electron-withdrawing CF₃ stabilizes the sulfonate leaving group, accelerating substitution but complicating Buchwald-Hartwig aminations (evidenced in fluorophenyl pyrimidines; ).

- Mitigation : Use bulky ligands (XPhos) or high-pressure Pd catalysis (e.g., 10 atm CO) to overcome steric hindrance .

Basic: What chromatographic techniques are optimal for purifying this compound?

Answer:

- Normal-Phase SiO₂ : Effective for separating polar intermediates (e.g., pyrrolidin-3-ol derivatives).

- Reverse-Phase HPLC : Use C18 columns with acetonitrile/water (60:40) + 0.1% TFA for final purification. Monitor at 254 nm (pyrimidine absorbance).

- Troubleshooting : If tailing occurs, substitute TFA with ammonium formate (10 mM) to reduce ion-pairing .

Advanced: How can researchers reconcile conflicting bioactivity data across different assay platforms?

Answer:

- Methodological Harmonization :

- Standardize Assay Conditions : Fix parameters like cell density (1×10⁴ cells/well) and incubation time (48h).

- Control Compounds : Include structurally related pyrimidines (e.g., thieno-pyrimidines in ) to benchmark activity.

- Data Analysis : Apply multivariate statistics (PCA or PLS-DA) to identify outliers caused by assay-specific variables (e.g., ATP levels in viability assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.